(E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-nitrophenyl)acrylamide
Description
(E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-nitrophenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and an acrylamide moiety
Properties
IUPAC Name |
(E)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-14(10-17-19(12)3)11-18(2)16(21)9-6-13-4-7-15(8-5-13)20(22)23/h4-10H,11H2,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSBGRHEAXGVAC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)CN(C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-nitrophenyl)acrylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Methyl Group: The methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Acrylamide Moiety: The acrylamide group is introduced through the reaction of acryloyl chloride with an amine derivative of the pyrazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, where the nitrophenyl halide reacts with the amine group of the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamide group under mild conditions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazole ring and nitrophenyl group.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted acrylamide derivatives are formed.
Scientific Research Applications
(E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-nitrophenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring and nitrophenyl group are key functional groups that facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-chlorophenyl)acrylamide
- (E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-methoxyphenyl)acrylamide
- (E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-fluorophenyl)acrylamide
Uniqueness
(E)-N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-3-(4-nitrophenyl)acrylamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
